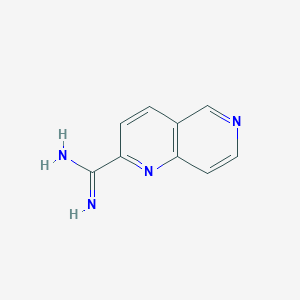
1,6-Naphthyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthyridine-2-carboximidamide is a heterocyclic compound that belongs to the class of naphthyridines, which are characterized by a fused-ring system containing two pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridine-2-carboximidamide can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and solvent-free synthesis are likely to be employed to minimize environmental impact and enhance yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Naphthyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro-naphthyridine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in medicinal and material science applications.
Applications De Recherche Scientifique
1,6-Naphthyridine-2-carboximidamide has a wide range of applications in scientific research:
Medicinal Chemistry: It exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Material Science: It is employed in the development of new materials with unique properties.
Industry: The compound finds applications in diagnostics, agriculture, and industrial processes.
Mécanisme D'action
The mechanism of action of 1,6-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: Another naphthyridine derivative with significant biological activities.
1,8-Naphthyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness: 1,6-Naphthyridine-2-carboximidamide is unique due to its specific structural features that enable a wide range of chemical reactions and biological activities. Its ability to act as a scaffold for various pharmacological activities sets it apart from other naphthyridine derivatives.
Propriétés
Formule moléculaire |
C9H8N4 |
|---|---|
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
1,6-naphthyridine-2-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)8-2-1-6-5-12-4-3-7(6)13-8/h1-5H,(H3,10,11) |
Clé InChI |
BOJGHRQDEALHIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=NC=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


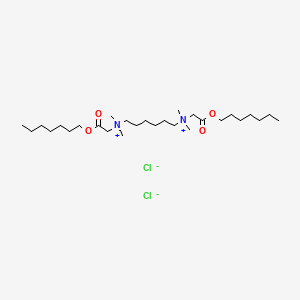
![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)
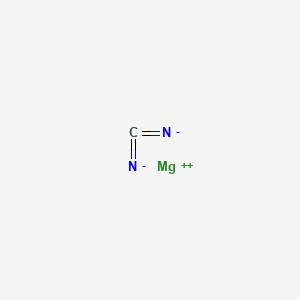
![6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15345110.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-](/img/structure/B15345115.png)
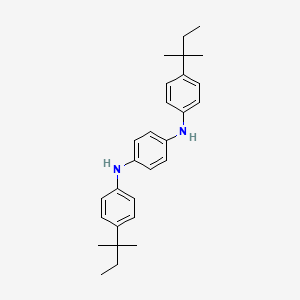
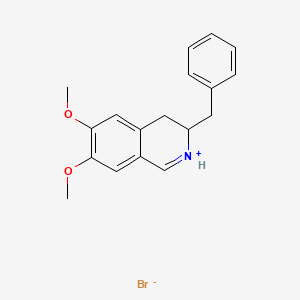

![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15345148.png)

![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
